1-(2,3,3-Trimethylcyclopent-1-en-1-yl)propan-2-one
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Overview
Description
1-(2,3,3-Trimethylcyclopent-1-en-1-yl)propan-2-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with three methyl groups and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,3-Trimethylcyclopent-1-en-1-yl)propan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,3,3-trimethylcyclopent-1-ene with propan-2-one in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,3-Trimethylcyclopent-1-en-1-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, hydroxylated products.
Scientific Research Applications
1-(2,3,3-Trimethylcyclopent-1-en-1-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,3-Trimethylcyclopent-1-en-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: A nitrile derivative with similar structural features.
1-(2,3,3-Trimethylcyclopent-1-en-1-yl)propan-2-amine: An amine derivative with comparable properties.
Uniqueness: 1-(2,3,3-Trimethylcyclopent-1-en-1-yl)propan-2-one is unique due to its specific combination of a cyclopentene ring and a propanone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
111729-91-0 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(2,3,3-trimethylcyclopenten-1-yl)propan-2-one |
InChI |
InChI=1S/C11H18O/c1-8(12)7-10-5-6-11(3,4)9(10)2/h5-7H2,1-4H3 |
InChI Key |
IZRQMAZOMHUCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1(C)C)CC(=O)C |
Origin of Product |
United States |
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